molecular formula C8H11BrClNO2S B1526181 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride CAS No. 1354949-52-2

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

Cat. No. B1526181
M. Wt: 300.6 g/mol
InChI Key: KYELIEUJNWFPML-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

  • Synthesis and Characterization : Compounds similar to 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride are often synthesized for the purpose of studying their structural and chemical properties. For example, the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through Grignard reaction illustrates the synthetic approach to creating drug intermediates using bromothiophene as a raw material (W. Min, 2015). This suggests that similar methods could be employed for synthesizing and studying 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride.

  • Pharmacological Research : While direct studies on the pharmacological applications of 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride are not available, related research indicates interest in the biological activities of similar compounds. For instance, the study of a pyrrolizine derivative inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes showcases the potential therapeutic applications of compounds with similar structural features (S. Laufer et al., 1994). This points towards the possible exploration of 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride in pharmacological contexts.

  • Environmental Studies : Research on the dissipation and environmental behavior of related herbicides, such as 2,4-D dimethylamine salt, provides insights into the environmental impact and degradation pathways of chemical compounds used in agriculture (Ronald D. Wilson et al., 1997). Though not directly related, this area of study is relevant for understanding the environmental aspects of handling and disposing of compounds like 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride.

Safety And Hazards

This involves studying the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.


Please consult with a professional chemist or a trusted source for more specific and detailed information. Always remember to handle chemical substances with care, following safety guidelines and wearing appropriate protective equipment.


properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-10(2)7(8(11)12)6-3-5(9)4-13-6;/h3-4,7H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELIEUJNWFPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CS1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

CAS RN

1354949-52-2
Record name 2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

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